An In-depth Technical Guide to the Physicochemical Properties of N-Isobutylthietan-3-amine
An In-depth Technical Guide to the Physicochemical Properties of N-Isobutylthietan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of N-Isobutylthietan-3-amine, a secondary amine incorporating a thietane ring. Due to the limited availability of direct experimental data for this specific compound, this document leverages established quantitative structure-property relationship (QSPR) models and data from structurally analogous compounds to offer reliable estimations of its key physicochemical parameters. This guide is intended to support researchers, scientists, and drug development professionals in their preliminary assessments and experimental design involving N-Isobutylthietan-3-amine. Detailed, generalized experimental protocols for the determination of these properties are also provided to facilitate future laboratory investigations.
Introduction
N-Isobutylthietan-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the unique structural and electronic properties conferred by the thietane moiety. The thietane ring, a four-membered heterocycle containing a sulfur atom, can influence a molecule's conformation, metabolic stability, and interactions with biological targets. Understanding the fundamental physicochemical properties of N-Isobutylthietan-3-amine is crucial for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME).
This guide summarizes the estimated core physicochemical properties of N-Isobutylthietan-3-amine and provides standardized experimental protocols for their empirical determination.
Molecular Structure and Identifiers
-
IUPAC Name: N-Isobutylthietan-3-amine
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Molecular Formula: C₇H₁₅NS[3]
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Molecular Weight: 145.27 g/mol [3]
-
Chemical Structure:
Estimated Physicochemical Properties
The following table summarizes the estimated physicochemical properties of N-Isobutylthietan-3-amine. These values are derived from computational models and comparisons with structurally similar aliphatic amines and thietane derivatives. It is crucial to note that these are predictions and should be confirmed by experimental data.
| Property | Estimated Value | Method of Estimation / Rationale |
| pKa | 9.0 - 10.5 | Based on the typical pKa range for secondary alkyl amines. The electron-withdrawing effect of the thietane sulfur may slightly lower the basicity compared to acyclic analogues. |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Estimated using group contribution methods. The isobutyl group contributes to lipophilicity, while the amine and thietane sulfur provide some polarity. |
| Aqueous Solubility | Moderately Soluble | As a secondary amine with a relatively low molecular weight, it is expected to have moderate solubility in water, which will be pH-dependent. Solubility is likely to decrease with increasing pH as the amine becomes deprotonated. |
| Melting Point (°C) | Not available | Likely a liquid at room temperature, similar to other secondary amines of comparable molecular weight.[4][5][6] |
| Boiling Point (°C) | 180 - 220 | Estimated based on the boiling points of other secondary amines with similar molecular weights. The presence of hydrogen bonding will lead to a higher boiling point than non-polar compounds of similar size.[7][8] |
| Stability | Stable under standard conditions. Potential for oxidation of the thietane sulfur. | Thietane rings are generally stable but can be susceptible to oxidation to the corresponding sulfoxide and sulfone under certain conditions.[9] |
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of the key physicochemical properties of N-Isobutylthietan-3-amine.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of the protonated amine can be determined by potentiometric titration.[10][11][12]
Principle: A solution of the amine is titrated with a standardized acid, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which half of the amine is protonated.
Materials:
-
N-Isobutylthietan-3-amine
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water, degassed
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Prepare a dilute solution of N-Isobutylthietan-3-amine in deionized water (e.g., 0.01 M).
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the amine solution in a beaker with a stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Add the standardized HCl solution in small increments from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH change between additions becomes small.
-
Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) can be determined using the classical shake-flask method.[13][14][15]
Principle: The compound is partitioned between n-octanol and water. The concentrations in each phase at equilibrium are measured to calculate the partition coefficient.
Materials:
-
N-Isobutylthietan-3-amine
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker or vortex mixer
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)
Procedure:
-
Prepare a stock solution of N-Isobutylthietan-3-amine in either water or n-octanol.
-
Add known volumes of the stock solution and the other solvent to a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Allow the two phases to separate completely.
-
Carefully sample each phase, ensuring no cross-contamination.
-
Determine the concentration of the amine in both the aqueous and n-octanol phases using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility (Shake-Flask Method)
The equilibrium aqueous solubility can be determined by the shake-flask method.[15][16][17]
Principle: An excess amount of the compound is agitated in an aqueous buffer of a specific pH until equilibrium is reached. The concentration of the dissolved compound is then measured.
Materials:
-
N-Isobutylthietan-3-amine
-
Aqueous buffer solutions of desired pH (e.g., pH 5, 7.4, 9)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm filter)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of N-Isobutylthietan-3-amine to a vial containing a known volume of the aqueous buffer.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After agitation, separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully collect the supernatant or filtrate.
-
Dilute the sample if necessary and determine the concentration of the dissolved amine using a validated analytical method.
-
The measured concentration represents the equilibrium solubility at that specific pH and temperature.
Conclusion
References
- 1. 1541584-33-1|N-Isobutylthietan-3-amine|BLD Pharm [bldpharm.com]
- 2. N-Isobutylthietan-3-amine (CAS No. 1541584-33-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. Buy N-Isobutylthietan-3-amine [smolecule.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.pg.edu.pl [chem.pg.edu.pl]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. researchgate.net [researchgate.net]
- 16. who.int [who.int]
- 17. lup.lub.lu.se [lup.lub.lu.se]



